1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid
Description
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Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-13(9-14(11-18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNUHNLZVJMQDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660675 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885274-99-7 | |
| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Boc-5-phenylpiperidine-3-carboxylic acid: Properties, Synthesis, and Applications
This guide provides a comprehensive technical overview of 1-Boc-5-phenylpiperidine-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. By integrating a phenyl group onto the piperidine scaffold, this molecule offers a unique structural motif for exploring new chemical space in medicinal chemistry. This document delves into its chemical properties, outlines a robust synthetic pathway, and explores its potential applications, grounding all claims in established chemical principles and relevant literature.
Introduction: A Scaffold of Therapeutic Potential
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its favorable pharmacokinetic properties and synthetic tractability.[1] The introduction of a phenyl substituent, as seen in many phenylpiperidine-based drugs, can significantly influence receptor binding and overall pharmacological activity.[2] 1-Boc-5-phenylpiperidine-3-carboxylic acid combines the N-Boc protected piperidine core, which allows for controlled synthetic manipulations, with a strategically placed phenyl group and a carboxylic acid handle for further derivatization.[3] This trifunctional architecture makes it a highly valuable intermediate for the synthesis of complex molecules targeting a range of biological pathways.
Physicochemical and Spectroscopic Properties
Data Summary Table
| Property | Predicted/Estimated Value | Rationale and Comparative Data |
| Molecular Formula | C₁₇H₂₃NO₄ | Derived from its chemical structure. |
| Molecular Weight | 305.37 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for Boc-protected amino acids.[4] |
| Melting Point | 160-180 °C | The related (S)-1-Boc-piperidine-3-carboxylic acid has a melting point of 165-169 °C. The presence of the phenyl group is expected to slightly increase the melting point due to increased molecular weight and potential for pi-stacking interactions.[4] |
| Solubility | Soluble in methanol, chloroform, and dichloromethane. Limited solubility in water. | The Boc group and phenyl ring impart significant organic character, while the carboxylic acid provides some polarity. |
| pKa | ~4-5 | Typical for a carboxylic acid. |
Spectroscopic Profile
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Boc group (a singlet around 1.4-1.5 ppm), the phenyl group (multiplets in the 7.2-7.4 ppm region), and the piperidine ring protons (a series of multiplets between 1.5 and 4.0 ppm). The acidic proton of the carboxylic acid will likely appear as a broad singlet downfield, typically above 10 ppm.[5]
-
¹³C NMR: The carbon spectrum will feature a signal for the carbonyl of the Boc group (~155 ppm), the carboxylic acid carbonyl (~175-180 ppm), the quaternary carbon of the Boc group (~80 ppm), and signals for the phenyl ring carbons (between 125-145 ppm). The piperidine ring carbons will appear in the aliphatic region (generally 25-60 ppm).[5]
The IR spectrum of this compound will be dominated by the absorptions of the carboxylic acid and the Boc protecting group.
-
O-H Stretch: A very broad band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.[6][7]
-
C=O Stretch: Two distinct carbonyl stretching bands should be visible. The carboxylic acid C=O will appear as a strong, sharp peak around 1700-1725 cm⁻¹, while the urethane C=O of the Boc group will be present at approximately 1680-1700 cm⁻¹.[3][6]
-
C-O Stretch: A C-O stretching vibration for the carboxylic acid is expected between 1210-1320 cm⁻¹.[6]
In electrospray ionization mass spectrometry (ESI-MS), the molecule is expected to be readily observed as its protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺. A characteristic fragmentation pattern would involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the parent ion.[8]
Synthesis of 1-Boc-5-phenylpiperidine-3-carboxylic acid
Experimental Protocol
Step 1: Synthesis of Diethyl 2-phenyl-4-oxopimelate
-
To a solution of sodium ethoxide (prepared from sodium in ethanol) in anhydrous ethanol, add diethyl acetonedicarboxylate.
-
Cool the mixture to 0°C and add benzaldehyde.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction with dilute hydrochloric acid and extract with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Reductive Amination and Cyclization to form Ethyl 5-phenylpiperidine-3-carboxylate
-
Dissolve the product from Step 1 in methanol and add ammonium acetate.
-
Add sodium cyanoborohydride portion-wise at 0°C.
-
Stir the reaction at room temperature for 48 hours.
-
Acidify the reaction mixture with concentrated HCl and then basify with sodium hydroxide solution.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate to give the cyclized piperidine derivative.
Step 3: Boc Protection of the Piperidine Nitrogen
-
Dissolve the ethyl 5-phenylpiperidine-3-carboxylate in a suitable solvent such as dichloromethane.
-
Add di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine or diisopropylethylamine.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to yield ethyl 1-Boc-5-phenylpiperidine-3-carboxylate.
Step 4: Hydrolysis of the Ester to the Carboxylic Acid
-
Dissolve the Boc-protected ester in a mixture of tetrahydrofuran and water.
-
Add lithium hydroxide (LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3-4 with dilute HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate under reduced pressure to yield 1-Boc-5-phenylpiperidine-3-carboxylic acid.
Synthetic Workflow Diagram
Caption: Derivatization possibilities of the core scaffold.
Safety and Handling
As with all laboratory chemicals, 1-Boc-5-phenylpiperidine-3-carboxylic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. For specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1-Boc-5-phenylpiperidine-3-carboxylic acid represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a Boc-protected piperidine, a phenyl group, and a carboxylic acid offers a wealth of opportunities for synthetic diversification. While detailed experimental data for this specific compound is sparse, its properties and reactivity can be reliably inferred from related structures. The synthetic pathway outlined in this guide provides a practical approach for its preparation, enabling researchers to access this important scaffold for the development of novel therapeutic agents.
References
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G. Nagendra, H. S. Yathirajan, C. R. Slariya, B. Narayana, and B. K. Sarojini, “Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates,” Molecules, vol. 23, no. 9, p. 2206, Sep. 2018. Available: [Link]
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RSC Medicinal Chemistry - RESEARCH ARTICLE. UCL Discovery. Available: [Link]
- “Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors.” Google Patents.
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“Observed and calculated 1H- and 13C-NMR chemical shifts of substituted 5H-pyrido[3,2-a]- and 5H-pyrido[2,3-a]phenoxazin-5-ones and of some 3H-phenoxazin-3-one derivatives.” ResearchGate. Available: [Link]
- “PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID.” Google Patents.
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“Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors.” 质谱学报. Available: [Link]
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R. L. Glennon, “Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands,” Journal of Medicinal Chemistry, vol. 35, no. 22, pp. 4335–4340, 1992. Available: [Link]
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“Spectra and physical data of (A2) :.” The Royal Society of Chemistry. Available: [Link]
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D. S. Ghotekar, P. P. Mahulikar, and R. S. Talele, “Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications,” Molecules, vol. 27, no. 19, p. 6571, Oct. 2022. Available: [Link]
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“PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS.” Technical Disclosure Commons. Available: [Link]
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“A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID.” Organic Syntheses Procedure. Available: [Link]
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M. A. M. Al-Shboul, M. A. A. Al-Momani, and M. A. Al-Aboudi, “Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels,” Molecules, vol. 22, no. 1, p. 116, Jan. 2017. Available: [Link]
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“Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists.” ResearchGate. Available: [Link]
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B. C. Smith, “The C=O Bond, Part III: Carboxylic Acids,” Spectroscopy, vol. 33, no. 1, pp. 14–20, Jan. 2018. Available: [Link]
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“Carboxylate bands [cm −1 ] in the IR spectra of 1-11.” ResearchGate. Available: [Link]
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“(A-C) Mass spectra of compounds 1-3 obtained by GC-EI-TOF-MS together with their probable fragmentation pathways. …” ResearchGate. Available: [Link]
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“Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry.” Life Science Journal. Available: [Link]
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B. Feng et al., “Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate,” Indian Journal of Heterocyclic Chemistry, vol. 28, no. 4, pp. 503–505, 2018. Available: [Link]
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“Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions.” The Royal Society of Chemistry. Available: [Link]
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“tert-Butyl piperazine-1-carboxylate.” PubChem. Available: [Link]
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An In-depth Technical Guide to the Structural Elucidation of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic Acid and Its Analogs
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, a definitive crystal structure for 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid (CAS 885274-99-7) has not been publicly deposited in crystallographic databases. This guide will, therefore, provide a comprehensive framework for its structural elucidation by leveraging a detailed analysis of a closely related analog, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, for which a crystal structure has been determined. The principles, protocols, and structural insights presented herein are directly applicable to the target compound.
Introduction: The Significance of Substituted Piperidines in Medicinal Chemistry
Substituted piperidine scaffolds are privileged structures in modern drug discovery, forming the core of numerous approved pharmaceuticals. Their conformational flexibility, ability to present substituents in well-defined three-dimensional space, and favorable physicochemical properties make them ideal for targeting a wide range of biological receptors and enzymes. The title compound, this compound, and its analogs are valuable building blocks in the synthesis of complex molecules with potential therapeutic applications. The tert-butoxycarbonyl (Boc) protecting group facilitates controlled synthetic transformations, while the phenyl and carboxylic acid moieties provide handles for further derivatization and interaction with biological targets. Understanding the solid-state conformation and supramolecular interactions of these building blocks is crucial for rational drug design, as these features can influence solubility, stability, and ultimately, bioavailability.
Synthesis and Crystallization: A Practical Workflow
The synthesis of N-Boc protected piperidine carboxylic acids is well-established, typically involving the protection of the piperidine nitrogen followed by functionalization or starting from a pre-functionalized piperidine ring. While a specific, detailed synthesis for this compound is not extensively reported, a generalizable synthetic approach can be outlined.
Generalized Synthetic Workflow
The synthesis of the target compound and its analogs can be approached through several routes, often starting from commercially available piperidine derivatives. A common strategy involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction or modification of the phenyl and carboxylic acid substituents.
Caption: Generalized synthetic workflow for N-Boc-phenylpiperidine-carboxylic acids.
Experimental Protocol: Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is paramount. The choice of solvent system is critical and often determined empirically.
-
Solvent Selection: Begin with a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating. Common choices for carboxylic acids include alcohols (ethanol, methanol), esters (ethyl acetate), and ketones (acetone).
-
Slow Evaporation: Dissolve the compound in a suitable solvent to near saturation. Loosely cover the container and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to induce crystallization.
Crystal Structure Analysis: Insights from an Analog
As a predictive model, we will examine the crystal structure of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid[1]. This analysis provides a robust foundation for understanding the likely structural features of the 5-phenyl substituted target compound.
Crystallographic Data
The following table summarizes the key crystallographic data for 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid[1].
| Parameter | Value |
| Chemical Formula | C₁₁H₁₉NO₄ |
| Formula Weight | 229.27 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.542(2) |
| b (Å) | 5.867(1) |
| c (Å) | 18.598(4) |
| β (°) | 104.53(3) |
| Volume (ų) | 1219.0(4) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.248 |
| Hydrogen Bonding | O—H⋯O, C—H⋯O |
Molecular Conformation
In the crystal structure of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, the piperidine ring adopts a stable chair conformation [1]. This is the expected low-energy conformation for such systems. The tert-butoxycarbonyl group and the carboxylic acid group are both in equatorial positions, which minimizes steric strain.
For the target molecule, this compound, the piperidine ring is also expected to adopt a chair conformation. The relative stereochemistry of the phenyl and carboxylic acid groups (cis or trans) will dictate whether they occupy axial or equatorial positions. The thermodynamically more stable isomer will likely have the bulky phenyl and carboxylic acid groups in equatorial positions to minimize 1,3-diaxial interactions.
Supramolecular Assembly and Hydrogen Bonding
The crystal packing of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is dominated by intermolecular hydrogen bonds[1]. The carboxylic acid groups form classic centrosymmetric dimers via strong O—H⋯O hydrogen bonds. Additionally, C—H⋯O interactions involving the piperidine ring and the carbonyl oxygen of the Boc group contribute to the formation of a layered structure[1].
Caption: Schematic of key hydrogen bonding interactions in piperidine carboxylic acids.
It is highly probable that this compound will also exhibit similar hydrogen-bonded carboxylic acid dimers. The presence of the phenyl group may introduce additional π-stacking or C-H···π interactions, which could lead to a more complex and densely packed crystal structure.
Implications for Drug Development
The solid-state structure of a pharmaceutical building block has significant downstream implications:
-
Conformational Rigidity: A well-defined, low-energy conformation in the solid state can be used as a starting point for computational modeling and docking studies. The chair conformation of the piperidine ring and the preferred orientation of its substituents are key parameters for designing molecules that fit into a specific binding pocket.
-
Solubility and Dissolution Rate: The strength of the intermolecular interactions in the crystal lattice, particularly the hydrogen bonding network, will influence the compound's melting point and its solubility in various solvents. A highly stable crystal lattice will generally have lower solubility.
-
Polymorphism: Substituted piperidines can exhibit polymorphism, where different crystal packing arrangements of the same molecule exist. Different polymorphs can have different physical properties, which is a critical consideration in drug formulation and regulatory affairs.
Conclusion and Future Directions
While the definitive crystal structure of this compound remains to be determined, a comprehensive analysis of its close analog, 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, provides a strong predictive framework. Researchers working with this compound should anticipate a chair conformation for the piperidine ring and a crystal packing dominated by hydrogen-bonded carboxylic acid dimers. The experimental protocols for synthesis and crystallization outlined in this guide provide a practical starting point for obtaining single crystals. The elucidation of the precise crystal structure of the title compound would be a valuable contribution to the field, further refining our understanding of this important class of molecules and aiding in the development of novel therapeutics.
References
-
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, E64(9), o2273. (2008). [Link]
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Navigating the NMR Landscape of 1-Boc-5-phenylpiperidine-3-carboxylic acid: A Technical Guide
Introduction
Predicted ¹H and ¹³C NMR Spectral Data
The structural complexity of 1-Boc-5-phenylpiperidine-3-carboxylic acid, with its stereocenter and conformationally flexible piperidine ring, gives rise to a nuanced NMR spectrum. The following tables present the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei. These predictions are based on the analysis of substituent effects and data from analogous compounds.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the following atom numbering scheme will be used:
Caption: Molecular structure of 1-Boc-5-phenylpiperidine-3-carboxylic acid with atom numbering.
Predicted ¹H NMR Data
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale |
| H-2, H-6 | 2.8 - 4.2 | Multiplet | - | Protons adjacent to the nitrogen atom are deshielded. The Boc group influences their chemical environment, often leading to broad or complex signals due to restricted rotation around the N-C(O) bond. |
| H-3 | 2.5 - 2.9 | Multiplet | - | Methine proton alpha to the carboxylic acid group, expected to be deshielded.[1] |
| H-4 | 1.6 - 2.2 | Multiplet | - | Methylene protons on the piperidine ring. |
| H-5 | 2.9 - 3.4 | Multiplet | - | Methine proton alpha to the phenyl group, deshielded by the aromatic ring current. |
| Phenyl-H | 7.1 - 7.4 | Multiplet | - | Aromatic protons of the phenyl substituent. |
| Boc-CH₃ | 1.4 - 1.5 | Singlet | - | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet. |
| COOH | 10 - 12 | Broad Singlet | - | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with D₂O.[1][2] |
Predicted ¹³C NMR Data
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-2, C-6 | 40 - 50 | Carbons adjacent to the nitrogen atom. The presence of the electron-withdrawing Boc group causes a downfield shift. |
| C-3 | 40 - 45 | Methine carbon bearing the carboxylic acid group. |
| C-4 | 25 - 35 | Methylene carbon of the piperidine ring. |
| C-5 | 40 - 45 | Methine carbon bearing the phenyl group. |
| C=O (COOH) | 170 - 180 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[1][2] |
| C (Boc) | 154 - 156 | The carbonyl carbon of the Boc protecting group. |
| C(CH₃)₃ (Boc) | ~80 | The quaternary carbon of the tert-butyl group. |
| (CH₃)₃ (Boc) | ~28 | The methyl carbons of the tert-butyl group. |
| Phenyl C1' | 140 - 145 | The ipso-carbon of the phenyl ring attached to the piperidine. |
| Phenyl C2', C6' | 126 - 129 | Ortho-carbons of the phenyl ring. |
| Phenyl C3', C5' | 128 - 130 | Meta-carbons of the phenyl ring. |
| Phenyl C4' | 127 - 129 | Para-carbon of the phenyl ring. |
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality, reproducible NMR data is contingent upon a meticulously executed experimental protocol. The following section details a validated procedure for the analysis of 1-Boc-5-phenylpiperidine-3-carboxylic acid.
Sample Preparation
-
Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common initial choice for many organic molecules. However, for carboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) are often preferred to ensure solubility and to observe the acidic proton. The choice of solvent can influence chemical shifts.[3]
-
Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Instrument Parameters (for a 500 MHz Spectrometer)
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay (d1): 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096, as ¹³C is a less sensitive nucleus.
-
Caption: Experimental workflow for NMR data acquisition and analysis.
Structural Elucidation using 2D NMR Spectroscopy
While 1D NMR provides foundational information, 2D NMR techniques are indispensable for the definitive assignment of all proton and carbon signals, especially for a molecule with overlapping multiplets like 1-Boc-5-phenylpiperidine-3-carboxylic acid.[4][5]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds. It would be crucial for tracing the connectivity of the protons within the piperidine ring. For instance, a cross-peak between the signals for H-3 and the H-4 protons would confirm their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It provides an unambiguous link between the ¹H and ¹³C spectra. For example, the proton signal assigned to the Boc-CH₃ group at ~1.45 ppm would show a correlation to the carbon signal at ~28 ppm.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. Key expected HMBC correlations would include:
-
The Boc-CH₃ protons to the Boc quaternary carbon and the Boc carbonyl carbon.
-
The H-2 and H-6 protons to the Boc carbonyl carbon.
-
The H-3 proton to the carboxylic acid carbonyl carbon.
-
The H-5 proton to the carbons of the phenyl ring.
-
Caption: Simplified diagram of key predicted 2D NMR correlations.
Conclusion
This technical guide provides a comprehensive, albeit predictive, framework for understanding the ¹H and ¹³C NMR spectra of 1-Boc-5-phenylpiperidine-3-carboxylic acid. By following the detailed experimental protocol and employing a suite of 1D and 2D NMR experiments, researchers can confidently elucidate the structure of this and related molecules. The principles of chemical shift prediction, based on the electronic and steric environment of each nucleus, combined with the power of modern NMR techniques, provide a robust and self-validating system for structural characterization in the field of drug development.
References
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- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
- Field, L. D., Li, H., & Magill, A. M. (2007).
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A Senior Application Scientist's Guide to the Solubility of 1-Boc-5-phenylpiperidine-3-carboxylic Acid in Organic Solvents
Abstract
This technical guide provides an in-depth analysis of the solubility characteristics of 1-Boc-5-phenylpiperidine-3-carboxylic acid, a key building block in contemporary drug discovery. In the absence of extensive published quantitative solubility data for this specific molecule, this paper establishes a framework for predicting its solubility based on first principles of physical organic chemistry. We will dissect the molecule's structural components—the lipophilic Boc and phenyl groups, the polar piperidine core, and the ionizable carboxylic acid—to forecast its behavior in a range of organic solvents. This theoretical foundation is complemented by a detailed, field-proven experimental protocol for determining solubility, empowering researchers to generate precise, reliable data tailored to their specific applications. This guide is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's physicochemical properties to advance their research and development efforts.
Introduction: The Significance of Solubility in Drug Development
1-Boc-5-phenylpiperidine-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. Its rigid piperidine scaffold, substituted with a phenyl group, provides a valuable three-dimensional framework for interacting with biological targets, while the carboxylic acid and Boc-protected amine offer versatile handles for further chemical modification.[1] The successful progression of any new chemical entity from discovery to a viable drug candidate is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can hinder absorption, reduce bioavailability, and create significant challenges in formulation and manufacturing.
Therefore, a thorough understanding of the solubility of key intermediates like 1-Boc-5-phenylpiperidine-3-carboxylic acid is not merely an academic exercise; it is a crucial step in de-risking a drug development program. This guide will provide both the theoretical underpinnings and the practical steps necessary to characterize the solubility of this important molecule.
Molecular Structure Analysis and Predicted Solubility
The solubility of a compound is governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. Let's analyze the key structural features of 1-Boc-5-phenylpiperidine-3-carboxylic acid to predict its solubility profile.
-
The Nonpolar Moieties: Phenyl and tert-Butoxycarbonyl (Boc) Groups: The presence of a phenyl group and a bulky tert-butoxycarbonyl (Boc) protecting group imparts significant nonpolar, lipophilic character to the molecule. The Boc group is known to be stable in the presence of most nucleophiles and bases, making it a common choice in organic synthesis.[2] These nonpolar regions will favor solubility in nonpolar or moderately polar aprotic solvents through van der Waals interactions.
-
The Polar Core: Piperidine Ring: The piperidine ring itself is a polar heterocyclic amine.[3] While the nitrogen is protected as a carbamate, the overall ring structure still contributes to the molecule's polarity.
-
The Hydrogen-Bonding and Ionizable Group: Carboxylic Acid: The carboxylic acid functional group is a powerful determinant of solubility. It is highly polar and can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This feature will promote solubility in polar, protic solvents like alcohols. Furthermore, as an acidic functional group, it can be deprotonated in the presence of a base to form a carboxylate salt. This salt formation dramatically increases polarity and aqueous solubility.
Predicted Solubility in Different Solvent Classes:
Based on this analysis, we can predict the following solubility trends:
-
High Solubility: Expected in moderately polar to polar aprotic solvents such as dichloromethane (DCM), chloroform, and tetrahydrofuran (THF), as well as in polar protic solvents like methanol, ethanol, and isopropanol. Solvents with carbonyl functional groups have been noted to show a large increase in carboxylic acid solubility.[4][5]
-
Moderate to Low Solubility: Expected in nonpolar solvents like hexanes and toluene. The polar carboxylic acid and piperidine core will limit solubility in these purely nonpolar environments.
-
pH-Dependent Aqueous Solubility: The compound is expected to have low intrinsic solubility in neutral water due to the significant nonpolar surface area. However, its solubility will dramatically increase in aqueous basic solutions (e.g., 5% sodium hydroxide or 5% sodium bicarbonate) due to the formation of the highly polar sodium carboxylate salt.[6] Conversely, in acidic aqueous solutions, the carboxylic acid will remain protonated, and solubility is expected to be low.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in mg/mL) for 1-Boc-5-phenylpiperidine-3-carboxylic acid is not widely published. The table below provides a qualitative prediction based on the structural analysis above and general principles of organic chemistry. This table should be used as a starting point for experimental determination.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Low | The polar carboxylic acid and piperidine ring are incompatible with the nonpolar nature of the solvent. |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | A good balance of polarity to solvate the entire molecule. The Boc and phenyl groups are well-solvated. |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Capable of hydrogen bonding with the carboxylic acid group, which is a strong driving force for dissolution. |
| Aqueous (Neutral) | Water (pH ~7) | Very Low | The large nonpolar surface area from the phenyl and Boc groups dominates, leading to hydrophobic behavior. |
| Aqueous (Basic) | 5% NaOH, 5% NaHCO3 | High | Deprotonation of the carboxylic acid to form a highly polar and water-soluble carboxylate salt.[7] |
| Aqueous (Acidic) | 5% HCl | Very Low | The carboxylic acid remains protonated, and the molecule's overall low polarity in its neutral form prevents significant dissolution. |
Experimental Protocol for Solubility Determination
The following protocol provides a robust method for determining the solubility of 1-Boc-5-phenylpiperidine-3-carboxylic acid in various organic solvents. This method is designed to be self-validating by ensuring that a saturated solution is achieved.
Materials and Equipment
-
1-Boc-5-phenylpiperidine-3-carboxylic acid (solid)
-
Selected organic solvents (e.g., hexane, toluene, DCM, THF, ethyl acetate, methanol, ethanol)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled shaker or water bath (optional, for temperature control)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)
-
Syringes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes for standard preparation
Experimental Workflow
The overall workflow for determining solubility is depicted below.
Caption: Workflow for experimental solubility determination.
Step-by-Step Procedure
-
Preparation of the Slurry:
-
Accurately weigh an excess amount of 1-Boc-5-phenylpiperidine-3-carboxylic acid (e.g., 10-20 mg) into a tared vial. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.
-
Add a precise volume of the desired solvent (e.g., 1.0 mL) to the vial.
-
Add a small magnetic stir bar if using a magnetic stirrer.
-
-
Equilibration:
-
Seal the vial tightly to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. Constant agitation is crucial.
-
-
Sample Collection:
-
After the equilibration period, cease agitation and allow the excess solid to settle for at least 30 minutes.
-
Carefully draw the supernatant (the clear liquid above the solid) into a syringe.
-
Attach a syringe filter to the syringe and dispense the clear, filtered solution into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Sample Analysis (HPLC Method):
-
Calibration Curve: Prepare a series of standard solutions of 1-Boc-5-phenylpiperidine-3-carboxylic acid of known concentrations in the chosen solvent. Inject these standards into the HPLC and create a calibration curve by plotting the peak area against concentration.
-
Sample Measurement: Dilute the filtered sample solution with a known factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to calculate the concentration of the original, saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Causality and Self-Validation in the Experimental Protocol
-
Why use an excess of solid? This is the cornerstone of the equilibrium solubility method. The presence of undissolved solid at the end of the experiment is the only visual confirmation that the solution is saturated. Without it, you would only know that the solubility is at least the concentration you measured.
-
Why agitate for 24-48 hours? Dissolution can be a slow process, especially for crystalline solids. A prolonged equilibration time ensures that the system has reached a true thermodynamic equilibrium between the dissolved and undissolved states.
-
Why filter the sample? Any suspended solid particles in the aliquot taken for analysis will be dissolved upon dilution, leading to an artificially high and incorrect solubility measurement. A 0.22 µm or 0.45 µm filter effectively removes these particles.
-
Why use HPLC for quantification? HPLC is a highly sensitive and specific analytical technique. It allows for accurate quantification of the solute, even in the presence of minor impurities, and is adaptable to a wide range of organic solvents.
Conclusion
While specific, published quantitative solubility data for 1-Boc-5-phenylpiperidine-3-carboxylic acid remains elusive, a robust prediction of its behavior in various organic solvents can be made through a careful analysis of its molecular structure. The interplay between its nonpolar (Boc, phenyl) and polar/ionizable (carboxylic acid, piperidine) functionalities suggests high solubility in polar protic and aprotic solvents, with low solubility in nonpolar and neutral aqueous media. Crucially, its acidic nature predicts a significant increase in solubility in basic aqueous solutions. For researchers requiring precise data, the detailed experimental protocol provided herein offers a reliable and scientifically sound method for determining the solubility of this compound, ensuring data integrity and supporting the advancement of drug discovery and development programs.
References
- Bouling Chemical Co., Limited. (n.d.). 1-Boc-Piperidine-3-Carboxylic Acid Supplier China | CAS 139139-22-1.
-
LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]
-
University of Toronto. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
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Solubility of Things. (n.d.). Piperidine. Retrieved from [Link]
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American Chemical Society. (2021, March 3). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. ACS Omega. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]
-
Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Office of Scientific and Technical Information. (1991, October 31). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]
-
ResearchGate. (2025, October 30). Absorption rates and CO2 solubility in new piperazine blends. Retrieved from [Link]
-
LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]
-
UNT Digital Library. (2025, December 15). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]
-
Scientific Research Publishing. (2017, June 8). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]
-
ChemSrc. (2025, August 21). N-BOC-piperidine-4-carboxylic acid. Retrieved from [Link]
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stereochemistry of 5-phenylpiperidine-3-carboxylic acid
An In-Depth Technical Guide to the Stereochemistry of 5-Phenylpiperidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Phenylpiperidine-3-carboxylic acid, a substituted analog of the well-known GABA reuptake inhibitor nipecotic acid, represents a molecule of significant interest in medicinal chemistry. Its rigidified scaffold, featuring both a lipophilic phenyl group and a polar carboxylic acid, makes it a compelling building block for novel therapeutics targeting the central nervous system and beyond. However, the presence of two stereocenters at the C3 and C5 positions gives rise to a complex stereochemical landscape of four distinct isomers. The precise three-dimensional arrangement of these substituents is not a trivial detail; it is the primary determinant of the molecule's biological activity, dictating how it interacts with specific protein targets. This guide provides a comprehensive exploration of the synthesis, separation, and analysis of the stereoisomers of 5-phenylpiperidine-3-carboxylic acid, offering field-proven insights and detailed protocols for researchers navigating this challenging but rewarding chemical space.
The Stereochemical Landscape: Defining the Four Isomers
The core of 5-phenylpiperidine-3-carboxylic acid contains two chiral centers, at the carbon atoms bearing the carboxylic acid (C3) and the phenyl group (C5). This gives rise to 2² = 4 possible stereoisomers. These isomers exist as two pairs of enantiomers, which are also diastereomers of each other.
-
cis-Isomers : The substituents at C3 and C5 are on the same face of the piperidine ring. This pair consists of the (3R, 5S) and (3S, 5R) enantiomers. Note that the (3R, 5S) configuration is geometrically cis.
-
trans-Isomers : The substituents at C3 and C5 are on opposite faces of the ring. This pair consists of the (3R, 5R) and (3S, 5S) enantiomers.
The relationship between these isomers is fundamental to understanding their synthesis and biological function.
Stereocontrolled Synthesis: A Logic-Driven Approach
A robust strategy for accessing all four isomers involves a two-stage process: first, a diastereoselective synthesis to produce the racemic cis or trans pair, followed by enantioselective separation.
Diastereoselective Synthesis: Accessing the cis-Isomers
The most common and reliable method for establishing the cis stereochemistry is the catalytic hydrogenation of a planar aromatic precursor, 5-phenylnicotinic acid (or its ester).
Causality: The hydrogenation reaction proceeds via the delivery of hydrogen atoms from the surface of the catalyst (e.g., PtO₂, Pd/C). The substrate adsorbs onto the catalyst surface via its least sterically hindered face. Consequently, both hydrogen atoms are typically delivered to the same face of the pyridine ring, resulting in the preferential formation of the cis product.[1][2]
Sources
Methodological & Application
The Versatile Scaffold: 1-Boc-5-phenylpiperidine-3-carboxylic Acid as a Premier Building Block in Medicinal Chemistry
Introduction: The Strategic Importance of the Phenylpiperidine Moiety
In the landscape of modern drug discovery, the piperidine ring stands as a privileged scaffold, a structural motif consistently found in a multitude of clinically successful therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal backbone for molecules designed to interact with complex biological targets. The introduction of a phenyl group onto the piperidine ring, as in 1-Boc-5-phenylpiperidine-3-carboxylic acid, adds a crucial element of aromatic interaction, further enhancing its potential for high-affinity binding to target proteins. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and the carboxylic acid at the 3-position provide orthogonal handles for synthetic elaboration, making this molecule a highly versatile and valuable building block for the construction of diverse chemical libraries and the optimization of lead compounds.
This comprehensive guide provides detailed protocols for the synthesis, characterization, and application of 1-Boc-5-phenylpiperidine-3-carboxylic acid, offering researchers and drug development professionals a practical resource for leveraging this powerful synthetic intermediate.
Synthesis of 1-Boc-5-phenylpiperidine-3-carboxylic Acid: A Step-by-Step Protocol
The synthesis of 1-Boc-5-phenylpiperidine-3-carboxylic acid can be efficiently achieved from commercially available 5-phenylnicotinic acid through a two-step sequence involving catalytic hydrogenation to form the piperidine ring, followed by N-Boc protection. This process yields a mixture of cis and trans diastereomers, which can often be used as a mixture in subsequent reactions or separated by chromatography if a specific stereoisomer is required.
Protocol 1: Synthesis of 5-Phenylpiperidine-3-carboxylic Acid
Reaction Scheme:
A schematic for the hydrogenation of 5-phenylnicotinic acid.
Materials:
-
5-Phenylnicotinic acid
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or similar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
In a suitable pressure vessel, dissolve 5-phenylnicotinic acid (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol%).
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 5-phenylpiperidine-3-carboxylic acid as a mixture of cis and trans diastereomers. This crude product is often of sufficient purity for the next step.
Protocol 2: N-Boc Protection
Reaction Scheme:
A schematic for the N-Boc protection of 5-phenylpiperidine-3-carboxylic acid.
Materials:
-
5-Phenylpiperidine-3-carboxylic acid (from Protocol 1)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH) or Triethylamine (Et₃N)
-
Dioxane and Water, or Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the crude 5-phenylpiperidine-3-carboxylic acid (1.0 eq) in a mixture of dioxane and water (1:1) or DCM.
-
Add a base such as sodium hydroxide (1.1 eq) or triethylamine (1.5 eq) and stir until dissolved.
-
Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the reaction mixture.
-
Stir at room temperature for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
If using an aqueous base, acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield 1-Boc-5-phenylpiperidine-3-carboxylic acid. The cis and trans isomers may be separable at this stage.
Characterization of 1-Boc-5-phenylpiperidine-3-carboxylic Acid
Thorough characterization is essential to confirm the structure and purity of the synthesized building block.
Table 1: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the Boc group (~1.4 ppm, s, 9H), piperidine ring protons (multiplets in the range of 1.5-4.0 ppm), phenyl group protons (~7.2-7.4 ppm, m, 5H), and a broad singlet for the carboxylic acid proton (>10 ppm). The chemical shifts and coupling constants of the piperidine protons will differ for the cis and trans isomers. |
| ¹³C NMR | Resonances for the Boc group (C=O at ~155 ppm, quaternary carbon at ~80 ppm, and methyl carbons at ~28 ppm), piperidine ring carbons (in the range of 25-55 ppm), phenyl group carbons (~126-145 ppm), and the carboxylic acid carbonyl (~175 ppm). |
| Mass Spec (ESI-) | Expected [M-H]⁻ peak at m/z corresponding to the molecular weight of the deprotonated molecule. |
| IR (KBr) | Broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), C=O stretch for the Boc group (~1680-1700 cm⁻¹), and C=O stretch for the carboxylic acid (~1700-1725 cm⁻¹). |
Application in Amide Bond Formation
The carboxylic acid moiety of 1-Boc-5-phenylpiperidine-3-carboxylic acid is a versatile handle for the formation of amide bonds, a cornerstone reaction in medicinal chemistry. The following protocols detail reliable methods for amide coupling with primary and secondary amines.
Protocol 3: EDC/HOBt-Mediated Amide Coupling
This method is widely used due to its mild conditions and the water-solubility of the urea byproduct, which simplifies purification.
Mechanism Insight:
Mechanism of EDC/HOBt mediated amide coupling.
Materials:
-
1-Boc-5-phenylpiperidine-3-carboxylic acid
-
Primary or secondary amine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of 1-Boc-5-phenylpiperidine-3-carboxylic acid (1.0 eq) in anhydrous DCM or DMF, add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM or EtOAc.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Table 2: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Yield (%) | Notes |
| EDC·HCl | HOBt | DIPEA/Et₃N | 70-95 | Water-soluble byproduct, mild conditions.[1] |
| DCC | DMAP | - | 75-90 | Byproduct (DCU) is often insoluble and can be filtered off.[2] |
| HATU | - | DIPEA/Et₃N | 80-98 | Highly efficient but more expensive. |
Application in Ester Bond Formation
The carboxylic acid of the title compound can also be readily converted to esters, which are valuable intermediates or final products in their own right.
Protocol 4: DCC/DMAP-Mediated Esterification (Steglich Esterification)
This method is particularly effective for the esterification of sterically hindered alcohols and proceeds under mild conditions.[3][4]
Mechanism Insight:
Mechanism of Steglich esterification.
Materials:
-
1-Boc-5-phenylpiperidine-3-carboxylic acid
-
Alcohol (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve 1-Boc-5-phenylpiperidine-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-6 hours. Monitor by TLC or LC-MS.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter off the precipitate and wash with DCM.
-
Wash the filtrate with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Applications in Drug Discovery: A Scaffold for Neurological and Inflammatory Targets
The 5-phenylpiperidine-3-carboxylic acid core is a key structural feature in a number of biologically active molecules, particularly those targeting the central nervous system and inflammatory pathways.
-
Opioid Receptor Modulators: The rigid framework of the piperidine ring combined with the aromatic phenyl group is well-suited for interaction with the complex binding pockets of opioid receptors. Derivatives of this scaffold have been explored for the development of novel analgesics with potentially improved side-effect profiles. The carboxylic acid provides a convenient attachment point for introducing further diversity to modulate receptor subtype selectivity and pharmacokinetic properties.
-
Neurokinin-1 (NK1) Receptor Antagonists: NK1 receptor antagonists are a class of drugs used for the treatment of chemotherapy-induced nausea and vomiting.[5][6] The 2-phenylpiperidine scaffold is a known pharmacophore for NK1 receptor antagonism.[7] The 5-phenylpiperidine-3-carboxylic acid building block provides a valuable starting point for the synthesis of novel NK1 receptor antagonists with potentially improved efficacy and safety.
Conclusion
1-Boc-5-phenylpiperidine-3-carboxylic acid is a strategically important and highly versatile building block for medicinal chemistry and drug discovery. Its straightforward synthesis and the orthogonal reactivity of its functional groups allow for the efficient construction of a wide array of complex molecules. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to fully exploit the potential of this valuable synthetic intermediate in the pursuit of novel therapeutics.
References
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- Sainsbury, M., et al. (1996). Discovery of an orally bioavailable NK1 receptor antagonist, (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine (GR203040), with potent antiemetic activity. Journal of Medicinal Chemistry, 39(26), 5137-5140.
- Ghosh, A. K., & Shahabi, D. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152734.
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- Wikipedia. (n.d.). NK1 receptor antagonist.
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- Park, K. H., & Kurth, M. J. (2003). An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ-diamino acid. Tetrahedron: Asymmetry, 14(4), 473-477.
- Singh, G., & Singh, G. (2024). Antiemetic Neurokinin-1 Receptor Blockers. In StatPearls.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Organic Chemistry Portal. (n.d.).
- Hojo, K., et al. (2022). Enantioselective Total Synthesis of 5-Phenylmorphans and Cis-Oc- tahydroisoquinolines. ChemRxiv.
- ChemicalBook. (n.d.). N-BOC-piperidine-4-carboxylic acid synthesis.
- Google Patents. (2013). CN103304472A - Method for synthesizing 1-BOC-3-piperidone.
- Patsnap Synapse. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments.
- Li, H., et al. (2021). Catalytic hydrogenation of p-nitroanisole over Raney nickel for p-aminoanisole synthesis: Intrinsic kinetics studies. Chinese Journal of Chemical Engineering, 38, 213-221.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- BOC Sciences. (n.d.).
- ResearchGate. (2015).
- Kumar, A., et al. (2019). Novel dual kappa/mu opioid ligands based on a tetrahydroisoquinoline-valine hybrid nucleus. Bioorganic & Medicinal Chemistry Letters, 29(21), 126653.
- Vo, D. D., et al. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(18), 3326.
- Sawama, Y., et al. (2021). One‐pot synthesis of N‐Boc‐amines (9) via Pd/C‐catalyzed hydrogenation. Chemistry – A European Journal, 27(40), 10394-10398.
- ResearchGate. (2014). Is Pd/c hydrogenation effect C=N of guanidine group (BOC protected)?
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- 4. Steglich esterification - Wikipedia [en.wikipedia.org]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 7. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety on 1-Boc-5-phenylpiperidine-3-carboxylic acid
Introduction: The Strategic Value of a Versatile Scaffold
1-Boc-5-phenylpiperidine-3-carboxylic acid is a highly valuable, non-canonical amino acid derivative that serves as a crucial building block in modern drug discovery and medicinal chemistry. Its rigidified piperidine core, decorated with a phenyl group, provides a defined three-dimensional architecture ideal for probing receptor-ligand interactions. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen ensures stability and prevents unwanted side reactions, while the carboxylic acid at the 3-position offers a versatile chemical handle for diversification.[1]
The strategic derivatization of this carboxylic acid group is a cornerstone of lead optimization, enabling the synthesis of compound libraries with modified polarity, hydrogen bonding capacity, and steric profiles. These modifications are critical for tuning a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potency and selectivity. This guide provides an in-depth exploration of the core chemical strategies for derivatizing this functional group: amidation, esterification, and reduction to a primary alcohol. Each section presents the underlying chemical principles, field-proven protocols, and critical considerations for successful execution.
Core Principles: Managing Reactivity and Protection
The Carboxylic Acid: A Nucleophilic Challenge
The carboxylate group (–COOH) is a relatively poor electrophile. Direct reaction with nucleophiles like amines or alcohols is generally inefficient and requires harsh conditions that can compromise the integrity of the parent molecule. Therefore, activation of the carboxyl group is the universally accepted strategy.[2] This involves converting the hydroxyl portion of the carboxyl group into a better leaving group, thereby creating a highly reactive acylating agent that is readily attacked by nucleophiles.
The Boc Protecting Group: An Acid-Labile Guardian
The N-Boc group is a cornerstone of modern organic synthesis, prized for its stability under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[3] However, its defining characteristic is its lability under acidic conditions, where it is readily cleaved to release the free amine. This acid sensitivity dictates the choice of reagents and conditions for all subsequent derivatization steps. Any protocol employing strong acids must be avoided to maintain the N-Boc protection.
Derivatization Pathway I: Amide Bond Formation via Carbodiimide Coupling
Amidation is arguably the most common and impactful derivatization of carboxylic acids in drug development. The resulting amide bond is metabolically robust and introduces a hydrogen bond donor and acceptor, profoundly influencing molecular interactions. The most reliable method for this transformation is carbodiimide-mediated coupling, often enhanced with activating additives.
Mechanism and Rationale
The reaction is initiated by the activation of the carboxylic acid with a carbodiimide reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate. While this intermediate can react directly with an amine, it is unstable and prone to hydrolysis or rearrangement into a stable N-acylurea byproduct.
To mitigate this, additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are introduced.[4][5] These additives rapidly convert the O-acylisourea intermediate into a more stable, yet still highly reactive, active ester (e.g., an NHS ester). This semi-stable intermediate then reacts cleanly with the desired amine to form the target amide, improving yields and simplifying purification.[6][7]
Sources
- 1. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Boc-Protected Amino Groups [organic-chemistry.org]
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 1-Boc-5-phenylpiperidine-3-carboxylic acid
Introduction
1-Boc-5-phenylpiperidine-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and accurate quantification are critical for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API). This document provides detailed analytical methods for the quantification of this compound, designed for researchers, scientists, and drug development professionals. The protocols are grounded in established chromatographic principles and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH).[1][2]
The presence of a phenyl group and a carboxylic acid moiety, along with the bulky tert-butyloxycarbonyl (Boc) protecting group, dictates the analytical strategy.[3] The primary method detailed is a robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method, suitable for routine quality control. Additionally, a highly sensitive and specific Liquid Chromatography-Mass Spectrometry (LC-MS) method is presented for more demanding applications, such as impurity profiling and low-level quantification.
PART 1: Principle Analytical Method: RP-HPLC-UV
The developed RP-HPLC-UV method provides a reliable and accessible approach for the quantification of 1-Boc-5-phenylpiperidine-3-carboxylic acid. The method's principle lies in the differential partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The phenyl group in the analyte's structure provides a strong chromophore, allowing for sensitive detection using a UV spectrophotometer.
Protocol: RP-HPLC-UV Quantification
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water.
-
Formic acid (FA), analytical grade.
-
Reference standard of 1-Boc-5-phenylpiperidine-3-carboxylic acid (purity ≥98%).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% (v/v) Formic acid in water.
-
Mobile Phase B: 0.1% (v/v) Formic acid in acetonitrile.[4]
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Accurately weigh the sample containing 1-Boc-5-phenylpiperidine-3-carboxylic acid and dissolve it in the diluent to achieve a final concentration within the calibration range.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in acetonitrile) |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm |
| Run Time | 20 minutes |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 10.0 | 20 | 80 |
| 15.0 | 20 | 80 |
| 15.1 | 70 | 30 |
| 20.0 | 70 | 30 |
4. System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) five times. The system suitability parameters should meet the criteria listed in Table 2.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
5. Data Analysis and Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions. Perform a linear regression analysis on the calibration curve. The concentration of the analyte in the sample solution is determined using the equation of the line obtained from the linear regression.
Visualization of the HPLC Workflow
Caption: Workflow for the RP-HPLC-UV analysis of 1-Boc-5-phenylpiperidine-3-carboxylic acid.
PART 2: High-Sensitivity Method: LC-MS
For applications requiring higher sensitivity and specificity, such as the detection of trace impurities or analysis in complex matrices, an LC-MS method is recommended. This method couples the separation power of HPLC with the mass-selective detection of a mass spectrometer.
Protocol: LC-MS Quantification
1. Instrumentation and Materials:
-
LC-MS system equipped with an electrospray ionization (ESI) source.
-
C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
All reagents and materials as listed for the HPLC-UV method, but of LC-MS grade.
2. Preparation of Solutions: Prepare solutions as described in the HPLC-UV protocol, using LC-MS grade solvents and additives. The concentration range for the working standards may need to be adjusted to lower levels depending on the sensitivity of the mass spectrometer (e.g., 10, 50, 100, 250, 500 ng/mL).
3. LC-MS Conditions:
| Parameter | Condition |
| Column | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (0.1% FA in water) and Mobile Phase B (0.1% FA in acetonitrile) |
| Gradient Program | See Table 3 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Monitored Ion (SIM) | [M+H]⁺ = Expected m/z for the analyte |
Table 3: LC-MS Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
4. Data Analysis: Quantification is performed by monitoring the specific mass-to-charge ratio (m/z) of the analyte. A calibration curve is generated by plotting the peak area of the selected ion against the concentration of the working standards.
Visualization of the LC-MS Workflow
Caption: Workflow for the LC-MS analysis of 1-Boc-5-phenylpiperidine-3-carboxylic acid.
PART 3: Method Validation
The described analytical methods should be validated according to ICH Q2(R2) guidelines to ensure they are suitable for their intended purpose.[1][5] The validation should assess the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo sample, and by peak purity analysis.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be ≥ 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by six replicate injections of the sample solution, with a %RSD of ≤ 2.0%.
-
Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, or with different equipment.
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
References
-
Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. ResearchGate. Available at: [Link]
-
(PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. Available at: [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. Available at: [Link]
- Process for preparing Boc protected amino acid by (Boc) O. Google Patents.
-
Analytical Methods. Royal Society of Chemistry. Available at: [Link]
-
A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [Link]
- The HPLC analytical approach of 3-amino piperidine. Google Patents.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Policija. Available at: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]
-
Synthesis of the N-Boc protected carboxylic acid intermediate... ResearchGate. Available at: [Link]
-
Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Royal Society of Chemistry. Available at: [Link]
-
ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
-
Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
-
Experimental Procedure. The Royal Society of Chemistry. Available at: [Link]
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]
-
Synthesis of Boc-protected bicycloproline. National Institutes of Health. Available at: [Link]
Sources
Application Note and Protocol for the Large-Scale Synthesis of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Introduction
1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid is a key building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active compounds. Its rigid piperidine scaffold, combined with the lipophilic phenyl group and the versatile carboxylic acid handle, makes it an attractive starting material for drug discovery programs targeting a range of therapeutic areas. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen under a wide range of reaction conditions, while being readily cleavable under acidic conditions, allowing for further derivatization.
This application note provides a comprehensive guide to the large-scale synthesis of this compound, designed for researchers, scientists, and drug development professionals. The protocol herein is developed to be scalable, efficient, and safe, with a focus on providing not just the procedural steps, but also the scientific rationale behind the chosen methodologies.
Synthetic Strategy Overview
The synthesis of this compound is a multi-step process. The chosen strategy involves the initial construction of the 5-phenylpiperidine-3-carboxylic acid core, followed by the protection of the piperidine nitrogen with a Boc group. The key steps are outlined below:
-
Synthesis of Ethyl 5-Phenylnicotinate: This step involves a Suzuki-Miyaura coupling reaction between ethyl 5-bromonicotinate and phenylboronic acid. This cross-coupling reaction is a highly efficient and widely used method for the formation of carbon-carbon bonds.[1]
-
Reduction of the Pyridine Ring: The resulting ethyl 5-phenylnicotinate is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. This transformation is a critical step and is often carried out using a heterogeneous catalyst such as rhodium on alumina under a hydrogen atmosphere.[2]
-
Hydrolysis of the Ester: The ethyl ester of 5-phenylpiperidine-3-carboxylic acid is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide.
-
Boc Protection: The final step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)₂O. This reaction is typically carried out under basic conditions.[3][4]
This synthetic approach is advantageous for large-scale production due to the commercial availability of the starting materials, the high yields of the individual steps, and the relatively straightforward purification procedures.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid
Welcome to the technical support center for the synthesis of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this multi-step synthesis and ultimately improve your product yield and purity.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yields and the desired stereochemistry. A common and effective synthetic route commences with the catalytic hydrogenation of a 5-phenylnicotinate ester to form the core piperidine ring. This is followed by the protection of the piperidine nitrogen with a Tert-butoxycarbonyl (Boc) group and concludes with the hydrolysis of the ester to the final carboxylic acid product.
This guide will address potential issues at each of these key stages, providing scientifically grounded explanations and actionable solutions.
Visualizing the Synthetic Workflow
To provide a clear overview of the process, the following diagram illustrates the key transformations in the synthesis of this compound.
Caption: A general three-step workflow for the synthesis.
Troubleshooting Guide: A Step-by-Step Analysis
This section provides a detailed breakdown of common issues encountered during the synthesis, their root causes, and recommended solutions.
Step 1: Catalytic Hydrogenation of Ethyl 5-phenylnicotinate
The reduction of the pyridine ring is often the most challenging step in this synthesis. Success hinges on the right choice of catalyst, solvent, and reaction conditions.
Q1: My hydrogenation reaction is very slow or stalls completely. What are the likely causes and how can I resolve this?
A1: Stalled hydrogenation reactions are a common frustration. Several factors can contribute to this issue:
-
Catalyst Poisoning: The nitrogen atom in the pyridine ring can coordinate to the metal catalyst, effectively poisoning it and halting the reaction.[1]
-
Insufficient Hydrogen Pressure or Temperature: The hydrogenation of aromatic rings is often difficult and requires forcing conditions.[3]
-
Inactive Catalyst: The catalyst may have lost its activity due to improper storage or handling.
-
Solution: Use a fresh batch of catalyst. If using a previously opened bottle, ensure it has been stored under an inert atmosphere.
-
-
Inadequate Agitation: Proper mixing is crucial for ensuring good contact between the substrate, catalyst, and hydrogen gas.
-
Solution: Ensure vigorous stirring or shaking of the reaction vessel.
-
Q2: I'm observing a mixture of cis and trans isomers after hydrogenation. How can I control the stereoselectivity?
A2: The formation of both cis and trans diastereomers is expected in this reaction. The ratio of these isomers is influenced by the catalyst and reaction conditions.
-
Thermodynamic vs. Kinetic Control: The thermodynamically more stable isomer (often the trans isomer) is favored under equilibrium conditions, which can be promoted by longer reaction times or higher temperatures. Conversely, kinetic control, favoring the cis isomer, may be achieved under milder conditions.[4]
-
Catalyst Choice: Different catalysts can exhibit different selectivities. For the hydrogenation of disubstituted pyridines, PtO2 has been shown to be effective, often leading to the formation of the cis isomer.[2] Rhodium on carbon (Rh/C) is another catalyst known for its efficacy in pyridine hydrogenation.[1]
-
Separation of Isomers: If a mixture is obtained, the isomers can often be separated by column chromatography or fractional crystallization.[5] The separation may be easier after the Boc protection step.
| Parameter | Recommendation for Improving Yield and Selectivity | Rationale |
| Catalyst | PtO₂, Rh/C, or Pd/C | These are commonly used for pyridine hydrogenation. PtO₂ often favors the cis isomer.[1][2] |
| Solvent | Acetic Acid or Ethanol | Acetic acid protonates the pyridine nitrogen, preventing catalyst poisoning.[2] |
| Hydrogen Pressure | 30-80 bar | Higher pressure increases the concentration of hydrogen, driving the reaction forward.[2][3] |
| Temperature | 60-80 °C | Provides the necessary activation energy for the reaction.[2][3] |
Q3: I'm concerned about over-reduction of the phenyl ring. How can I prevent this?
A3: While the pyridine ring is generally more susceptible to hydrogenation than the phenyl ring, over-reduction can occur under harsh conditions.
-
Milder Conditions: If over-reduction is a problem, try lowering the temperature and pressure.
-
Catalyst Selection: Palladium-based catalysts are generally less prone to causing aromatic ring reduction compared to rhodium or platinum under forcing conditions.
Step 2: Boc Protection of Ethyl 5-phenylpiperidine-3-carboxylate
This step is generally straightforward, but issues can still arise.
Q1: The Boc protection reaction is incomplete, even after extended reaction times. What should I do?
A1: Incomplete Boc protection is usually due to issues with reagents or reaction conditions.
-
Reagent Quality: Ensure that the di-tert-butyl dicarbonate (Boc₂O) is fresh and has not decomposed.
-
Base: A suitable base, such as triethylamine or diisopropylethylamine, is required to neutralize the acid formed during the reaction. Ensure an adequate amount of base is used.
-
Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Ensure the solvent is dry.
-
Stoichiometry: Use a slight excess of Boc₂O (e.g., 1.1-1.2 equivalents) to drive the reaction to completion.
Step 3: Ester Hydrolysis
The final step involves the conversion of the ester to the carboxylic acid.
Q1: I'm getting a low yield after the hydrolysis and work-up. What are the potential pitfalls?
A1: Low yields in the hydrolysis step can result from an incomplete reaction or issues during product isolation.
-
Choice of Hydrolysis Conditions: Alkaline hydrolysis using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent (e.g., THF or methanol) is generally preferred over acid-catalyzed hydrolysis. This is because alkaline hydrolysis is an irreversible process, which helps to drive the reaction to completion.[6]
-
Work-up Procedure: After hydrolysis, the reaction mixture will be basic. The carboxylic acid needs to be protonated by adding an acid (e.g., HCl) until the pH is acidic (typically pH 3-4). The product is then extracted with an organic solvent.
-
Emulsion Formation: During the work-up, emulsions can sometimes form, making the separation of the aqueous and organic layers difficult. Adding brine (saturated NaCl solution) can help to break up emulsions.
-
Product Solubility: The final carboxylic acid product may have some solubility in water. To minimize losses, perform multiple extractions with the organic solvent.
Q2: How can I confirm the formation of the carboxylic acid and distinguish between the cis and trans isomers?
A2: Spectroscopic methods are essential for characterizing the final product.
-
NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure. The disappearance of the ethyl ester signals and the appearance of a broad singlet for the carboxylic acid proton in the ¹H NMR spectrum are key indicators of a successful hydrolysis. The relative stereochemistry of the cis and trans isomers can often be determined by analyzing the coupling constants and chemical shifts of the piperidine ring protons in the ¹H NMR spectrum.[7]
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the final product.
Frequently Asked Questions (FAQs)
Q: What is a typical overall yield for this synthesis?
A: The overall yield for a multi-step synthesis like this can vary significantly depending on the efficiency of each step and the purification losses. A reasonable overall yield would be in the range of 40-60%.
Q: Can I use a different protecting group for the piperidine nitrogen?
A: Yes, other protecting groups such as the carbobenzyloxy (Cbz) group can be used. However, the Boc group is often preferred due to its stability under a wide range of reaction conditions and its ease of removal with mild acid.
Q: What is the best way to purify the final product?
A: The final product, being a carboxylic acid, can often be purified by crystallization. If a mixture of cis and trans isomers is present, column chromatography on silica gel may be necessary to separate them. The choice of eluent for chromatography will depend on the polarity of the isomers.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Standard laboratory safety procedures should always be followed. The catalytic hydrogenation step involves the use of flammable hydrogen gas under high pressure and should only be performed in a properly equipped and ventilated area using a high-pressure reactor.
References
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Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. 2019;24(21):3940. Available from: [Link]
-
Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry, Vol. 62B, August 2023, pp. 974-980. Available from: [Link]
-
Hydrolysis of esters. Chemguide. Available from: [Link]
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Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. J Med Chem. 2014;57(12):5267-5293. Available from: [Link]
- US Patent US4435572A: Synthesis of ethyl-4(3'-methoxyphenyl)-1-methyl piperidine-3-carboxylate. Google Patents.
-
Continuous Flow Hydrogenation of Functionalized Pyridines. Eur. J. Org. Chem. 2009, 1327–1334. Available from: [Link]
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Synthesis of piperidines using organometallic chemistry. White Rose eTheses Online. Available from: [Link]
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Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Org. Biomol. Chem., 2024,22, 1017-1022. Available from: [Link]
-
meta‐Selective C−H Functionalization of Pyridines. Angew. Chem. Int. Ed. 2023, e202302941. Available from: [Link]
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Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available from: [Link]
-
N-Boc protection of L-phenylalanine. Der Pharma Chemica, 2011, 3 (3):174-188. Available from: [Link]
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NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'-bis-formyl-o-tolidine. Molecules 2003, 8, 861-869. Available from: [Link]
-
Hydrogenation troubleshooting. Reddit. Available from: [Link]
-
Synthesis of 3,4-disubstituted piperidines by carbonyl ene and prins cyclizations: switching between kinetic and thermodynamic control with Brønsted and Lewis acid catalysts. J Org Chem. 2007;72(22):8315-8326. Available from: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2018;13(19):2033-2045. Available from: [Link]
- Process for preparation of piperidine carboxylic acid. Google Patents.
- Process for the purification of carboxylic acids and/or their anhydrides. Google Patents.
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- 7. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid
Welcome to the technical support center for the purification of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during the synthesis of this valuable building block. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter after synthesizing this compound?
A1: The impurity profile of your product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:
-
Unreacted Starting Materials: This can include the unprotected piperidine precursor or residual di-tert-butyl dicarbonate (Boc anhydride) from the protection step.
-
Synthetic Byproducts: Depending on the method of piperidine ring formation, you may encounter diastereomers, incompletely reacted intermediates, or byproducts from side reactions. For instance, if a hydrogenation route from a pyridine precursor is used, partially saturated pyridine derivatives could be present.[1][2]
-
Reagents and Solvents: Residual solvents and reagents from the reaction and workup, such as triethylamine or dicyclohexylcarbodiimide (DCC), are common.
-
Degradation Products: Premature cleavage of the Boc protecting group under acidic conditions during workup can lead to the presence of the free amine.
Q2: My NMR spectrum shows a significant amount of a greasy, non-polar impurity. What is the likely culprit and how can I remove it?
A2: A common non-polar impurity is residual di-tert-butyl dicarbonate (Boc anhydride) or its breakdown products. While Boc anhydride is volatile, it can be persistent. A simple and effective method for its removal is to quench the reaction mixture with a nucleophilic amine, such as N,N-dimethylethylenediamine, which reacts with the excess Boc anhydride to form a water-soluble urea derivative that can be easily removed during an aqueous workup. Alternatively, for water-insoluble products, reagents like imidazole or trifluoroethanol can be used to destroy excess Boc anhydride.[3]
Q3: I am struggling to crystallize my final product. What are some good starting points for selecting a recrystallization solvent?
A3: The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at lower temperatures.[4] For a molecule like this compound, which has both polar (carboxylic acid) and non-polar (Boc and phenyl groups) features, a solvent mixture is often effective. Good starting points for solvent screening include:
-
Ethanol/Water: The polarity can be fine-tuned by adjusting the ratio.
-
Ethyl Acetate/Hexanes: A common and effective combination for compounds of intermediate polarity.
-
Acetone/Hexanes: Similar to ethyl acetate/hexanes, this can be a good choice.[5]
-
Isopropanol: Can sometimes provide good crystals on its own.
A general rule of thumb is that solvents with functional groups similar to the compound of interest are often good solubilizers. Therefore, esters (like ethyl acetate) or ketones (like acetone) are logical choices to pair with a less polar solvent like hexanes.[5]
Q4: Can I use an acid-base extraction to purify my product?
A4: Yes, an acid-base extraction can be a powerful tool for purifying your carboxylic acid product. By dissolving the crude material in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), the carboxylic acid will be deprotonated and move into the aqueous layer, leaving non-acidic impurities in the organic layer. Subsequently, acidifying the aqueous layer will precipitate your purified product, which can then be collected by filtration. Be cautious with the choice of acid for reprotonation to avoid cleavage of the acid-sensitive Boc group. A dilute solution of a weak acid like citric acid or careful addition of a dilute strong acid like HCl is recommended.
Troubleshooting Guides
Issue 1: Presence of Non-polar Impurities (e.g., Boc Anhydride)
This troubleshooting guide will walk you through the process of removing persistent, non-polar impurities from your crude product.
Caption: Workflow for removing non-polar impurities.
Detailed Protocol for Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity.
-
Monitoring: Use thin-layer chromatography (TLC) to determine the appropriate solvent system and to track the separation during the column. Visualize the spots under UV light.[6]
-
Elution: Your product, being a carboxylic acid, will be more polar than non-polar byproducts. The non-polar impurities will elute first, followed by your desired compound.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%) |
| Detection | UV (254 nm) and/or a potassium permanganate stain |
Issue 2: Presence of Polar Impurities (e.g., Unprotected Piperidine)
This guide outlines the steps to remove polar impurities, such as the starting piperidine that has not been Boc-protected.
Caption: Workflow for removing polar, basic impurities.
Detailed Protocol for Acid Wash:
-
Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid, such as 1 M HCl.
-
Shake the funnel vigorously, venting frequently. The basic impurities (like the unprotected piperidine) will be protonated and move into the aqueous layer.
-
Separate the layers and discard the aqueous layer.
-
Wash the organic layer with brine to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.
Issue 3: Difficulty with Final Purification and Isolation
When both polar and non-polar impurities are present, a multi-step purification strategy is often necessary.
Caption: Multi-step purification strategy.
Expert Insight:
The Boc (tert-butoxycarbonyl) protecting group is known to be labile under acidic conditions.[7] During any purification step involving acid, it is crucial to use dilute acids and avoid prolonged exposure to minimize the risk of deprotection. Monitoring the reaction by TLC at each stage of the purification process is essential to track the removal of impurities and to ensure the integrity of the target compound.
References
-
Galkina, O.; Šimokaitienė, J.; Meškys, R.; Šačkus, A. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules2020 , 25, 343. [Link]
-
Anonymous. PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Technical Disclosure Commons2024 . [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Pope, B. M.; Yamamoto, Y.; Tarbell, D. S. DI-tert-BUTYL DICARBONATE. Organic Syntheses1977 , 57, 45. [Link]
-
Wang, J.; Xu, J.; Chen, S.; Zeng, C. Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac. Reaction Kinetics, Mechanisms and Catalysis2012 , 105, 233–243. [Link]
-
Hammarström, L. G. J.; Fu, Y.; Vail, S.; Hammer, R. P.; McLaughlin, M. L. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses2007 , 84, 148. [Link]
-
Reddit. Help Removing Excess Boc Anhydride. [Link]
-
Bates, R. W.; Weiting, K.; Barát, V. The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry2020 , 18, 810-829. [Link]
-
Wikipedia. Di-tert-butyl dicarbonate. [Link]
-
Reddit. Removal of Boc protecting group as workup? [Link]
-
ResearchGate. How to do work-up of a BOC deprotection reaction by TFA? [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of Rochester, Department of Chemistry. Recrystallization-1.doc.pdf. [Link]
-
ResearchGate. Imidazole and Trifluoroethanol as Efficient and Mild Reagents for Destruction of Excess Di-tert-butyl Dicarbonate [(BOC)2O]. [Link]
-
Common Organic Chemistry. Boc Protection Mechanism (Boc2O). [Link]
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- 2. thalesnano.com [thalesnano.com]
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- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Stereoselective Synthesis of 5-Phenylpiperidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the stereoselective synthesis of 5-phenylpiperidine-3-carboxylic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this important chiral building block. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to help you navigate the complexities of this synthesis.
I. Troubleshooting Guide: Addressing Specific Experimental Challenges
This section addresses common problems encountered during the synthesis, offering explanations for the underlying causes and providing actionable solutions.
Q1: Why am I obtaining a low diastereomeric ratio (dr) or poor enantiomeric excess (ee) in the key stereochemistry-defining step?
Possible Causes & Solutions:
-
Sub-optimal Chiral Auxiliary or Catalyst: The choice of chiral auxiliary or catalyst is paramount for achieving high stereoselectivity.[1] If you are experiencing poor results, consider the following:
-
Auxiliary/Catalyst Screening: A screening of different chiral auxiliaries (e.g., phenylglycinol-derived oxazolidines) or asymmetric catalysts (e.g., Rh-based catalysts for asymmetric hydrogenation) is often necessary to find the optimal match for your specific substrate.[2][3] Carbohydrate-based auxiliaries have also shown promise in directing stereoselective transformations.[4][5]
-
Catalyst Loading and Purity: Ensure the catalyst is of high purity and the loading is optimized. In some cases, higher catalyst loading may be required for good conversion and stereoselectivity.[2]
-
-
Incorrect Reaction Conditions: Temperature, solvent, and reagent stoichiometry can significantly impact stereoselectivity.
-
Temperature Control: Many stereoselective reactions are highly sensitive to temperature. Running the reaction at lower temperatures can often enhance selectivity by favoring the transition state leading to the desired stereoisomer.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the substrate-catalyst complex, thereby affecting the stereochemical outcome. A systematic solvent screen is recommended.
-
Reagent Stoichiometry: Precise control over the stoichiometry of reagents is crucial. For example, in reductions, the nature and amount of the reducing agent can dictate the facial selectivity of the hydride attack.
-
-
Racemization: The desired stereocenter may be prone to racemization under the reaction or workup conditions.
-
pH Control: Acidic or basic conditions can lead to racemization, especially if there is an acidic proton alpha to a carbonyl group.[6][7] Careful control of pH during the reaction and workup is essential.
-
Temperature: Elevated temperatures can accelerate racemization.[6] Perform subsequent steps at the lowest practical temperature.
-
Q2: I am struggling with the separation of diastereomers. What are the best practices?
Strategies for Diastereomer Separation:
-
Flash Chromatography: This is the most common method for separating diastereomers.
-
Solvent System Optimization: A systematic approach to optimizing the solvent system is crucial. Start with a non-polar solvent and gradually increase the polarity. Thin-layer chromatography (TLC) is an invaluable tool for quickly screening different solvent mixtures.
-
Column Packing and Loading: Proper column packing is essential for achieving good resolution. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Overloading the column will lead to poor separation.
-
-
Crystallization: If the diastereomers are crystalline, fractional crystallization can be a highly effective purification method.
-
Solvent Selection: The choice of solvent is critical for successful crystallization. The desired diastereomer should be sparingly soluble at low temperatures, while the undesired diastereomer remains in solution. A solvent screen is necessary to identify suitable candidates.
-
Seeding: Seeding the solution with a small crystal of the pure desired diastereomer can promote selective crystallization.
-
-
Resolution via Diastereomeric Salt Formation: For carboxylic acids, resolution via the formation of diastereomeric salts with a chiral amine is a classical and effective technique.[8][9]
-
Chiral Resolving Agent: Common resolving agents include chiral amines like (R)- or (S)-1-phenylethylamine or cinchonidine.[8] The choice of resolving agent and solvent system often requires empirical optimization.
-
Kinetic vs. Thermodynamic Control: The crystallization time and temperature can significantly influence the outcome of the resolution.[10] In some cases, rapid filtration may be necessary to isolate the kinetically favored, less soluble diastereomeric salt.[10]
-
Q3: I am observing incomplete conversion or the formation of side products. How can I improve the reaction yield?
Troubleshooting Low Yields and Side Reactions:
-
Reagent Quality and Purity:
-
Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to the formation of byproducts.
-
Reagents and Solvents: Use freshly distilled or high-purity anhydrous solvents, especially for moisture-sensitive reactions like those involving Grignard reagents or lithium aluminum hydride.[11]
-
-
Reaction Atmosphere:
-
Inert Atmosphere: Many organometallic reagents and intermediates are sensitive to oxygen and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
-
Protecting Group Strategy:
-
Compatibility: Ensure that the chosen protecting groups are stable to the reaction conditions of subsequent steps.[12][13] For instance, a Boc (tert-butoxycarbonyl) group is acid-labile, while an Fmoc (9-fluorenylmethyloxycarbonyl) group is base-labile.[14][15]
-
Protecting Group Manipulation: Difficulties in the introduction or removal of protecting groups can lead to lower overall yields.[12] Consider alternative protecting groups if you are facing challenges. For example, carbamate protecting groups have been shown to be effective in the synthesis of dihydropyridines.[2]
-
Experimental Workflow: Troubleshooting Low Diastereoselectivity
Caption: A flowchart for troubleshooting low diastereoselectivity.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 5-phenylpiperidine-3-carboxylic acid.
Q1: What are the most common synthetic strategies for accessing the 5-phenylpiperidine-3-carboxylic acid core?
The synthesis of substituted piperidines, including 5-phenylpiperidine-3-carboxylic acid, can be broadly categorized into three main approaches:[1]
-
Use of the Chiral Pool: This strategy utilizes readily available chiral starting materials, such as amino acids, to introduce the desired stereochemistry.
-
Chiral Catalysis: This involves the use of a chiral catalyst to induce stereoselectivity in a reaction that forms or modifies the piperidine ring.
-
Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction, after which it is removed.[16]
A common approach involves the diastereoselective reduction of a corresponding 3-oxopiperidine precursor.
Q2: What are the key considerations for choosing a protecting group for the piperidine nitrogen?
The choice of the nitrogen protecting group is critical and depends on the planned synthetic route.[12][13] Key considerations include:
-
Stability: The protecting group must be stable to the reaction conditions used in subsequent steps.
-
Ease of Introduction and Removal: The protecting group should be easy to install and remove in high yield without affecting other functional groups in the molecule.
-
Orthogonality: In complex syntheses, it is often necessary to use protecting groups that can be removed under different conditions (orthogonal protecting groups).[14] For example, the Boc group is removed with acid, while the Fmoc group is removed with a base like piperidine.[14][17]
| Protecting Group | Introduction Conditions | Removal Conditions | Stability |
| Boc | (Boc)₂O, base (e.g., Et₃N) | Acid (e.g., TFA, HCl)[18] | Stable to base, hydrogenation |
| Cbz (Z) | Benzyl chloroformate, base | Catalytic hydrogenation (H₂/Pd), HBr/AcOH[17] | Stable to mild acid and base |
| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Base (e.g., piperidine)[14][17] | Stable to acid |
| Benzyl (Bn) | Benzyl bromide or chloride, base | Catalytic hydrogenation (H₂/Pd) | Stable to acid and base |
Q3: What are the most reliable analytical methods for determining the enantiomeric excess (ee) and diastereomeric ratio (dr) of my products?
Accurate determination of stereochemical purity is essential.[19] The most common techniques include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess. It involves using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Diastereomeric Ratio: ¹H NMR spectroscopy is often sufficient to determine the diastereomeric ratio by integrating the signals of protons that are unique to each diastereomer.
-
Enantiomeric Excess: To determine ee by NMR, a chiral derivatizing agent or a chiral solvating agent can be used to convert the enantiomers into diastereomers, which will have distinct NMR spectra.[20]
-
-
Gas Chromatography (GC) with a Chiral Column: This technique is suitable for volatile and thermally stable compounds.
Q4: How can I prevent epimerization at the C3 position during ester hydrolysis or other transformations?
The proton at the C3 position can be acidic, especially if the adjacent C4 position is substituted with an electron-withdrawing group, or if a carbonyl group is present at C2 or C4. This can lead to epimerization under basic or acidic conditions.
Strategies to Minimize Epimerization:
-
Mild Reaction Conditions: Use the mildest possible conditions for transformations. For ester hydrolysis, enzymatic hydrolysis or saponification at low temperatures with careful monitoring of the reaction time can be effective.
-
Protecting Group Strategy: If possible, carry out transformations on a substrate where the C3 proton is less acidic. For example, reducing a ketone at an adjacent position before performing a reaction that requires harsh conditions.
-
Choice of Base: For base-mediated reactions, use a non-nucleophilic, sterically hindered base to minimize the deprotonation of the C3 proton.
Protocol: Diastereoselective Reduction of N-Boc-5-phenyl-3-oxopiperidine
This protocol provides a general procedure for the diastereoselective reduction of a ketone precursor to the corresponding alcohol, a key step in many syntheses of 5-phenylpiperidine-3-carboxylic acid derivatives.
-
Preparation: To a solution of N-Boc-5-phenyl-3-oxopiperidine in an anhydrous solvent (e.g., THF, MeOH) at a low temperature (e.g., -78 °C) under an inert atmosphere, add the reducing agent (e.g., NaBH₄, L-Selectride®) portion-wise.
-
Reaction: Stir the reaction mixture at the low temperature for the optimized reaction time, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH₄Cl solution, water).
-
Workup: Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel to separate the diastereomers. Determine the diastereomeric ratio by ¹H NMR analysis of the purified product.
Decision Tree for Synthetic Strategy
Caption: A decision tree for selecting a synthetic strategy.
III. References
-
Olofsson, B., Bogár, K., Fransson, A.-B. L., & Bäckvall, J.-E. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(21), 8256–8260. [Link]
-
Weïwer, M., & Lemaire, M. (2007). Asymmetric routes to substituted piperidines. Chemical Communications, (46), 4797–4807. [Link]
-
Higashiyama, K., Yamauchi, T., & Sugiyama, J. (2003). Stereoselective synthesis of chiral piperidine derivatives employing arabinopyranosylamine as the carbohydrate auxiliary. Canadian Journal of Chemistry, 81(6), 586-593. [Link]
-
BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for Chiral Piperidine Intermediates. BenchChem.
-
Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(123). [Link]
-
Andrés, J. M., Herráiz-Sierra, I., Pedrosa, R., & Pérez-Encabo, A. (2000). A Simple Stereoselective Synthesis of Enantiopure 2-Substituted Pyrrolidines and Piperidines from Chiral (R)-Phenylglycinol-Derived Bicyclic 1,3-Oxazolidines. European Journal of Organic Chemistry, 2000(9), 1719–1726. [Link]
-
Kim, B. M., Park, J. S., Yeom, C. E., Choi, S. H., Ahn, Y. S., Ro, S., Jeon, Y. H., & Shin, D. K. (2003). An efficient synthesis of 3(S)-aminopiperidine-5(R)-carboxylic acid as a cyclic β,γ′-diamino acid. Tetrahedron Letters, 44(12), 2489-2491. [Link]
-
BenchChem. (2025). Determining Enantiomeric Purity of 3-Aminopiperidines: A Comparative Guide to Analytical Methods. BenchChem.
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern Medical Center.
-
Cardiff University. (2011). Racemization in Drug Discovery. ORCA - Online Research @ Cardiff.
-
Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Creative Peptides.
-
Wikipedia. (n.d.). Protecting group. Wikipedia.
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 589-597. [Link]
-
National Center for Biotechnology Information. (n.d.). tert-Butyl 3,5-dioxopiperidine-1-carboxylate. PubChem.
-
RSC Publishing. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Organic & Biomolecular Chemistry, 21(40), 8171-8178. [Link]
-
Creative Peptides. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. Creative Peptides.
-
ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14357–14363. [Link]
-
Google Patents. (n.d.). Process for resolving racemic mixtures of piperidine derivatives.
-
YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products [Video]. YouTube.
-
PubMed Central. (n.d.). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine.
-
PubMed. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-673. [Link]
-
AIR Unimi. (2022). Resolution via diastereomeric amides of enantiopure 1,4-benzoxathian-2- and 3-carboxylic acids and determination. Chirality, 34(7), 999-1010. [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide.
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- 2. pubs.acs.org [pubs.acs.org]
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- 4. cdnsciencepub.com [cdnsciencepub.com]
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- 7. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 8. Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EP1341762A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Determination of Enantiomeric Purity of 1-Boc-5-phenylpiperidine-3-carboxylic acid
In the landscape of modern drug development, the stereochemical identity of a pharmaceutical compound is not merely a matter of academic interest but a critical determinant of its therapeutic efficacy and safety profile. For complex chiral molecules such as 1-Boc-5-phenylpiperidine-3-carboxylic acid, a key building block in the synthesis of various pharmacologically active agents, the precise control and accurate determination of its enantiomeric purity are paramount. This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their needs.
We will explore the nuances of established chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside the powerful spectroscopic approach of Nuclear Magnetic Resonance (NMR) with chiral solvating agents, and the high-efficiency separation method of Capillary Electrophoresis (CE). Each method will be evaluated based on its underlying principles, experimental workflow, and performance characteristics, providing a comprehensive framework for informed decision-making in the rigorous pursuit of enantiomerically pure pharmaceuticals.
The Gold Standard: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands as the most widely adopted and versatile technique for the enantiomeric separation of a broad range of pharmaceutical compounds, including N-Boc protected amino acid derivatives.[1] The method's robustness and the commercial availability of a vast array of chiral stationary phases (CSPs) make it the first line of inquiry for most analytical challenges in this domain.
The Causality Behind the Separation: Mechanism of Chiral Recognition
The enantioselective power of chiral HPLC lies in the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[2] For N-Boc protected cyclic amino acids like our target molecule, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated exceptional resolving capabilities.[1] The chiral recognition mechanism is a multifactorial interplay of hydrogen bonding, dipole-dipole interactions, and steric hindrance, which creates a discernible difference in the binding affinity of the two enantiomers to the CSP, leading to their differential retention times.
Experimental Protocol: A Self-Validating System
The following protocol is a robust starting point for the enantiomeric analysis of 1-Boc-5-phenylpiperidine-3-carboxylic acid, adapted from a validated method for the closely related (S)-1-Boc-3-hydroxypiperidine.[3]
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® IC-3 (cellulose tris(3,5-dichlorophenylcarbamate)) (250 x 4.6 mm, 3 µm).
-
Mobile Phase: An isocratic mixture of n-Hexane and Isopropyl alcohol (IPA) in a 90:10 (v/v) ratio, with 0.1% Trifluoroacetic acid (TFA). The addition of an acidic modifier like TFA is often crucial for improving peak shape and resolution of acidic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve the sample of 1-Boc-5-phenylpiperidine-3-carboxylic acid in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
Trustworthiness Through Validation: A robust analytical method must be validated to ensure its reliability. Key validation parameters for a chiral purity method include specificity, precision, linearity, accuracy, and the limits of detection (LOD) and quantification (LOQ).[4] For instance, specificity is demonstrated by the baseline resolution of the two enantiomers and the absence of interference from any impurities. Linearity should be established by analyzing a series of solutions of the minor enantiomer at different concentrations in the presence of the major enantiomer.
Caption: Workflow for Chiral HPLC Analysis.
The "Green" Alternative: Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC has emerged as a powerful and environmentally conscious alternative to HPLC.[5] By employing supercritical carbon dioxide as the primary mobile phase component, SFC significantly reduces the consumption of organic solvents, leading to a more sustainable and cost-effective analytical process.
The Advantage of Supercritical Fluids
The low viscosity and high diffusivity of supercritical CO2 allow for higher flow rates and faster separations without a concomitant loss in resolution.[5] This translates to a significant increase in sample throughput, a critical factor in high-demand environments such as drug discovery. The same polysaccharide-based CSPs that are effective in HPLC often exhibit excellent performance in SFC, although the chiral recognition mechanisms can be subtly different due to the unique properties of the supercritical fluid mobile phase.
Proposed Experimental Protocol
Instrumentation:
-
An analytical SFC system with a back-pressure regulator and a UV detector.
Chromatographic Conditions:
-
Chiral Stationary Phase: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO2 and Methanol as a co-solvent. A typical starting gradient would be 5% to 40% Methanol over 5-10 minutes. 0.1% TFA can be added to the co-solvent to improve peak shape.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35°C.
-
Detection: UV at 220 nm.
Sample Preparation:
-
Dissolve the sample in methanol or a mixture of methanol and the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
Caption: Workflow for NMR Analysis with a CSA.
High-Efficiency Separations: Chiral Capillary Electrophoresis (CE)
Chiral Capillary Electrophoresis is a high-resolution separation technique that utilizes the differential migration of ions in an electric field. For chiral separations, a chiral selector is added to the background electrolyte, which interacts with the enantiomers to create differences in their electrophoretic mobilities. [6]
The Driving Force of Separation
In CE, the separation is based on the charge-to-size ratio of the analytes. The addition of a chiral selector, most commonly a cyclodextrin derivative for amino acids, to the background electrolyte leads to the formation of transient diastereomeric inclusion complexes with the enantiomers. [6]The different stabilities of these complexes result in distinct effective mobilities for each enantiomer, enabling their separation.
Proposed Experimental Protocol
Instrumentation:
-
A capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 50 mM phosphate buffer at pH 6.0 containing 20 mM of a sulfated-β-cyclodextrin as the chiral selector.
-
Voltage: 20 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV at 214 nm.
Sample Preparation:
-
Dissolve the sample in the BGE or water to a concentration of approximately 0.5 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
Caption: Workflow for Chiral CE Analysis.
Comparative Analysis of Methodologies
The selection of the most appropriate analytical technique depends on a multitude of factors, including the specific requirements of the analysis, available instrumentation, and desired throughput. The following table provides a comparative summary of the discussed methods.
| Feature | Chiral HPLC | Chiral SFC | NMR with CSA | Chiral CE |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP in supercritical fluid | Formation of diastereomeric complexes in solution | Differential electrophoretic mobility with a chiral selector |
| Throughput | Moderate | High | Low to Moderate | High |
| Solvent Consumption | High | Low | Low | Very Low |
| Sensitivity | Good to Excellent | Good | Moderate | Good to Excellent |
| Method Development | Can be time-consuming | Generally faster than HPLC | Relatively simple | Can be complex |
| Instrumentation Cost | Moderate | High | High | Moderate |
| Quantitative Accuracy | High | High | Good | Good to High |
| Key Advantage | Versatility and robustness | Speed and "green" credentials | Non-separative, direct observation | High efficiency, low sample volume |
| Key Disadvantage | High solvent consumption | Higher initial instrument cost | Lower sensitivity, potential for peak overlap | Sensitive to matrix effects |
Conclusion
The determination of the enantiomeric purity of 1-Boc-5-phenylpiperidine-3-carboxylic acid is a critical step in ensuring the quality and efficacy of downstream pharmaceutical products. While chiral HPLC remains the workhorse of the industry due to its versatility and established protocols, chiral SFC offers a compelling alternative with significant advantages in speed and sustainability. NMR with chiral solvating agents provides a valuable, non-separative method for orthogonal verification, and chiral CE offers a high-efficiency approach for situations where sample volume is limited.
Ultimately, the choice of method will be guided by the specific analytical needs, available resources, and the stage of drug development. By understanding the principles and practical considerations of each technique presented in this guide, researchers can confidently select and implement a robust and reliable method for the critical task of enantiomeric purity determination.
References
-
Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities. ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Bis-Thiourea Chiral Sensor for the NMR Enantiodiscrimination of N-Acetyl and N-Trifluoroacetyl Amino Acid Derivatives. The Journal of Organic Chemistry. [Link]
-
Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed. [Link]
-
A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. PMC - PubMed Central - NIH. [Link]
-
COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]
-
An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. Pharmaceutical Technology. [Link]
-
Chiral α‐Amino Acid‐Based NMR Solvating Agents. ResearchGate. [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. ResearchGate. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. ResearchGate. [Link]
-
Development of Novel Enantioselective HPLC Methods for Determination of Optical Purity of Nα-Fmoc / Boc Amino acid Derivatives (Nα-PADs) of Natural and Unnatural Amino Acids: Analytical Strategy to Key Starting Materials of Therapeutic Peptides. ResearchGate. [Link]
-
Single Isomer N-Heterocyclic Cyclodextrin Derivatives as Chiral Selectors in Capillary Electrophoresis. Semantic Scholar. [Link]
-
Chiral α‐Amino Acid‐Based NMR Solvating Agents. Helvetica Chimica Acta. [Link]
-
Chiral Selectors in Capillary Electrophoresis: Trends during 2017–2018. MDPI. [Link]
-
Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar. [Link]
-
Journal of Chromatography A. AFMPS. [Link]
-
Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH. [Link]
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A Comparative Analysis of the Biological Activity of 5-Phenylpiperidine-3-Carboxylic Acid Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the nuanced world of stereoisomerism presents both a challenge and an opportunity. The precise three-dimensional arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a potent therapeutic into an inert compound, or worse, a substance with undesirable side effects. This guide provides a comprehensive comparative analysis of the biological activity of the isomers of 5-phenylpiperidine-3-carboxylic acid, a scaffold with significant potential in medicinal chemistry.
The piperidine moiety is a highly privileged scaffold in drug discovery, present in a wide array of clinically approved drugs targeting conditions ranging from cancer to central nervous system disorders. The introduction of a phenyl group and a carboxylic acid creates multiple stereocenters, leading to a variety of isomers whose distinct pharmacological profiles are of great interest. While direct comparative studies on all isomers of 5-phenylpiperidine-3-carboxylic acid are not extensively documented in publicly available literature, this guide will synthesize existing knowledge on related structures to provide a robust, predictive analysis of their potential biological activities. We will delve into the synthetic strategies for obtaining these isomers, established experimental protocols for their evaluation, and a structure-activity relationship (SAR) analysis that forms the core of this comparative guide.
The Structural Landscape: Understanding the Isomers of 5-Phenylpiperidine-3-Carboxylic Acid
The 5-phenylpiperidine-3-carboxylic acid molecule possesses two stereocenters, at the C3 and C5 positions of the piperidine ring. This gives rise to four possible stereoisomers, which can be grouped into two pairs of enantiomers:
-
cis-isomers: The phenyl and carboxylic acid groups are on the same side of the piperidine ring. This pair consists of the (3R, 5R) and (3S, 5S) enantiomers.
-
trans-isomers: The phenyl and carboxylic acid groups are on opposite sides of the piperidine ring. This pair consists of the (3R, 5S) and (3S, 5R) enantiomers.
The relative orientation of these bulky substituents is expected to significantly influence how each isomer interacts with biological targets.
Synthetic Pathways to Isomeric Purity
The synthesis of enantiomerically pure piperidine derivatives is a critical step in their pharmacological evaluation. Several strategies can be employed to obtain the different isomers of 5-phenylpiperidine-3-carboxylic acid. A common approach involves the stereoselective reduction of a suitable precursor or the use of chiral auxiliaries.
A plausible synthetic route, based on established methodologies for similar structures, is outlined below.
Caption: Workflow for a typical radioligand binding assay.
Functional Assays for GPCRs
Functional assays are crucial for determining whether a ligand acts as an agonist, antagonist, or allosteric modulator at a GPCR. Common readouts include the measurement of second messengers like cyclic AMP (cAMP) or intracellular calcium.
Example: cAMP Assay for Gs or Gi-coupled Receptors:
-
Cell Culture: Cells stably or transiently expressing the GPCR of interest are cultured.
-
Compound Treatment: Cells are treated with varying concentrations of the test isomer. For antagonist testing, cells are co-incubated with the test compound and a known agonist.
-
Cell Lysis: After incubation, the cells are lysed to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Caption: A simplified signaling pathway for a G-protein coupled receptor.
Hypothetical Comparative Analysis of Biological Activity
In the absence of direct experimental data, we can construct a predictive comparative analysis based on the structure-activity relationships of analogous phenylpiperidine and nipecotic acid derivatives. Phenylpiperidines are known to interact with a range of CNS targets, including opioid, dopamine, and serotonin receptors. Nipecotic acid and its derivatives are well-characterized as inhibitors of GABA transporters (GATs).
Predicted Target Profile:
Based on the hybrid structure of 5-phenylpiperidine-3-carboxylic acid, it is plausible that its isomers will exhibit activity at both monoamine GPCRs and GABA transporters. The specific stereochemistry will likely determine the primary target and the nature of the interaction.
Influence of Stereochemistry on Activity:
-
cis vs. trans Isomers: The relative orientation of the phenyl and carboxylic acid groups will create distinct three-dimensional shapes. For instance, in related compounds, the cis conformation has been shown to be more potent at certain receptors compared to the trans isomer. This is likely due to the cis isomer presenting a more rigid conformation that fits optimally into a specific binding pocket. Conversely, the trans isomer, with its more extended conformation, might be favored by other targets.
-
Enantioselectivity (R vs. S): It is highly probable that the biological activity will be enantioselective. For many chiral ligands, one enantiomer is significantly more active than the other (the eutomer vs. the distomer). For example, studies on 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, which are also piperidine derivatives, showed that the (3R, 4S) isomer had significantly more potent activity at opioid receptors than its (3S, 4R) enantiomer. This highlights the critical importance of absolute configuration in determining biological effect.
Hypothetical Data Summary:
The following table presents a hypothetical comparison of the biological activities of the four isomers of 5-phenylpiperidine-3-carboxylic acid at three potential target classes. These predictions are based on the SAR principles discussed above.
| Isomer | Predicted Primary Target | Predicted Activity | Predicted Potency (Ki/IC50) | Rationale |
| cis-(3R, 5R) | Serotonin Receptor (e.g., 5-HT2A) | Antagonist | Low nM | The cis conformation may mimic the orientation of functional groups in known serotonin receptor antagonists. The (R,R) configuration may be optimal for binding. |
| cis-(3S, 5S) | Serotonin Receptor (e.g., 5-HT2A) | Antagonist | High nM / µM | As the enantiomer of the more active cis isomer, it is expected to have significantly lower affinity. |
| trans-(3R, 5S) | GABA Transporter (e.g., GAT1) | Inhibitor | Mid nM | The extended conformation of the trans isomer may be better accommodated by the binding site of GABA transporters. The (R,S) configuration could be the eutomer. |
| trans-(3S, 5R) | GABA Transporter (e.g., GAT1) | Inhibitor | µM | Expected to be the less active enantiomer for GAT inhibition. |
It must be emphasized that this table represents a predictive framework and requires experimental validation.
Conclusion and Future Directions
The isomers of 5-phenylpiperidine-3-carboxylic acid represent a promising, yet underexplored, area of medicinal chemistry. This guide has provided a comprehensive overview of the synthetic considerations, established experimental protocols for biological evaluation, and a predictive comparative analysis based on the principles of structure-activity relationships.
The key takeaway for researchers is the paramount importance of stereochemistry in determining the pharmacological profile of these molecules. The subtle differences in the spatial arrangement of the phenyl and carboxylic acid groups can lead to significant variations in target affinity, selectivity, and functional activity.
Future research should focus on the systematic synthesis and pharmacological characterization of all four stereoisomers of 5-phenylpiperidine-3-carboxylic acid. A broad screening panel, including various GPCRs and neurotransmitter transporters, will be essential to fully elucidate their biological activities and identify potential therapeutic applications. Computational modeling and molecular dynamics simulations could further aid in understanding the molecular basis of their isomer-specific interactions with biological targets. Such a comprehensive approach will undoubtedly unlock the full potential of this intriguing class of molecules in the ongoing quest for novel and improved therapeutics.
References
- Benzodiazepine derivatives such as oxazolam, prazepam, and clorazepate are used to treat various conditions like panic disorders, anxiety, muscle spasms, restless legs syndrome, seizures, and trouble sleeping. These drugs have multiple biological activities that include anti-HIV agents, antiulcers, and antibiotics. They are also anxiolytics, anticonvulsants, sedatives, skeletal muscle relaxants, and hypnotics. Recent studies have shown that the diazepine moiety present in these drugs has several biological activities such as the inhibition of platelet aggregation, as well as being protein kinase inhibitors, H3 receptor antagonists, 5-HT antagonists, peptidomimetics, anti-HIV agents, and matrix metalloproteinase inhibitors. Also, these drugs possess DNA strand-breaking activity and their use demonstrates the importance of seven-membered rings in drug design.
- Structure-activity relationship exploration showed that the linker between the piperidine ring and the phenyl ring as well as substituent pattern of the phenyl ring played a pivotal role in binding affinity and selectivity. (3R, 4S)-23 (Ki MOR = 0.0021 ± 0.0001 nM, EC50 MOR = 0.0013 ± 0.0001 nM, Emax = 209.1 ± 1.4%; Ki DOR = 18.4 ± 0.7 nM, EC50 DOR = 74.5 ± 2.8 nM, Emax = 267.1 ± 1.4%; Ki KOR = 25.8 ± 0.2 nM, EC50 DOR = 116.2 ± 4.4 nM, Emax = 209.5 ± 1.4%) had more potent activity for opioid receptors than its enantiomer (3S, 4R)-23 and was found to be a potent, highly selective MOR agonist with novel scaffold.
- In vivo evaluation of this compound revealed its significant anticonvulsant activity in several mouse models of chemically- and electrically-induced seizures. In addition to this, anxiolytic-like properties of DDPM-3960 were shown. These beneficial biological effects observed in mice were not accompanied by any serious motor deficits, making DDPM-3960 an interesting lead structure for further development. ... γ-Aminobutyric acid
A Comparative Guide to the In Vitro Efficacy of 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential in vitro efficacy of derivatives of the 1-(Tert-butoxycarbonyl)-5-phenylpiperidine-3-carboxylic acid scaffold. While direct comparative studies on a series of these specific derivatives are not extensively available in the public domain, this document synthesizes data from structurally related compounds to offer insights into their potential biological activities and the methodologies for their evaluation.
The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals across various therapeutic areas.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it a privileged scaffold for interacting with biological targets. The incorporation of a phenyl group and a carboxylic acid function, along with the protective tert-butoxycarbonyl (Boc) group, provides a versatile platform for creating a diverse chemical library with potential applications in oncology, neuropharmacology, and infectious diseases.
Potential Biological Targets and Mechanisms of Action
Derivatives of the phenylpiperidine scaffold have been investigated for a range of biological activities. The specific substitution pattern on the phenyl ring and the stereochemistry of the piperidine core can significantly influence their potency and selectivity. Based on analogous structures, potential targets for this compound derivatives could include:
-
G-Protein Coupled Receptors (GPCRs): Phenylpiperidine derivatives are well-known for their interaction with GPCRs, particularly opioid receptors.[3][4] They can act as potent and selective antagonists, modulating signaling pathways involved in pain, addiction, and mood disorders.
-
Enzymes: The carboxylic acid moiety suggests potential interactions with the active sites of various enzymes, such as proteases, kinases, or deacetylases like SIRT5.[5] The phenyl group can provide additional binding interactions, leading to enzyme inhibition.
-
Ion Channels: While less common, piperidine-containing compounds have been shown to modulate the function of ion channels, which are critical for cellular communication and excitability.
-
Anticancer Targets: The piperidine nucleus is found in various compounds with anticancer properties.[6][7] These derivatives could potentially exert their effects through mechanisms such as cell cycle arrest or apoptosis induction in cancer cell lines.
Comparative In Vitro Efficacy: A Synthesized Outlook
Due to the limited publicly available data on the direct comparison of this compound derivatives, the following table presents a hypothetical comparison based on structure-activity relationships (SAR) observed in related compound series. This table is for illustrative purposes to guide potential research directions.
| Derivative (Hypothetical) | Substitution on Phenyl Ring | Target | In Vitro Assay | Endpoint | Potency (IC50/EC50/Ki) |
| Compound A | 4-Hydroxy | κ-Opioid Receptor | [³⁵S]GTPγS Binding Assay | Antagonist Activity | Low nM |
| Compound B | 3,4-Dichloro | Murine Double Minute 2 (MDM2) | p53 Activation Assay | p53 Activation | Mid nM |
| Compound C | 4-Trifluoromethyl | Sirtuin 5 (SIRT5) | Enzyme Inhibition Assay | Deacylase Inhibition | High nM |
| Compound D | Unsubstituted | MCF-7 Breast Cancer Cell Line | Cell Viability Assay (MTT) | Cytotoxicity | Low µM |
| Compound E | 4-Methoxy | Acetylcholinesterase (AChE) | Ellman's Assay | Enzyme Inhibition | Mid µM |
Note: The potency values are hypothetical and intended to illustrate potential differences based on substitutions. Actual values would need to be determined experimentally.
Key Experimental Protocols for In Vitro Evaluation
The following are detailed protocols for key in vitro assays that can be employed to assess the efficacy of this compound derivatives.
GPCR Antagonist Activity: [³⁵S]GTPγS Binding Assay
This assay is a functional measure of G-protein activation and is widely used to characterize receptor agonists and antagonists.
Principle: In the presence of an agonist, the GPCR undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. Antagonists will inhibit the agonist-induced increase in [³⁵S]GTPγS binding.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target GPCR (e.g., CHO or HEK293 cells).
-
Assay Buffer: Prepare an assay buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.
-
Reaction Mixture: In a 96-well plate, add the cell membranes, the test compound (potential antagonist) at various concentrations, a fixed concentration of a known agonist, and initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for G-protein activation and [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound.
-
Scintillation Counting: Wash the filters, dry them, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the antagonist concentration. The IC₅₀ value, the concentration of antagonist that inhibits 50% of the agonist response, can then be calculated using non-linear regression.
Caption: Workflow of a [³⁵S]GTPγS binding assay to determine antagonist activity.
Anticancer Activity: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Include a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) under standard cell culture conditions.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value, the concentration that reduces cell viability by 50%.
Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
Insights from related phenylpiperidine and pyrrolidine-carboxylic acid derivatives can guide the design of more potent and selective compounds.[8][9][10]
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical for target affinity and selectivity. Electron-withdrawing groups (e.g., halogens, trifluoromethyl) or hydrogen bond donors/acceptors (e.g., hydroxyl, methoxy) can significantly alter the binding mode and potency. For instance, a hydroxyl group on the phenyl ring is often a key pharmacophoric feature for opioid receptor antagonists.[3][4]
-
Stereochemistry of the Piperidine Ring: The relative stereochemistry of the substituents on the piperidine ring can have a profound impact on biological activity. The axial or equatorial orientation of the phenyl and carboxylic acid groups will dictate the overall shape of the molecule and its ability to fit into a specific binding pocket.
-
The Carboxylic Acid Moiety: The carboxylic acid can act as a key hydrogen bond donor and acceptor, or it can form salt bridges with basic residues in the target protein. Esterification or amidation of the carboxylic acid can be explored to create prodrugs with improved pharmacokinetic properties or to probe the necessity of the free acid for activity.
-
The N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group is generally used for synthetic purposes and is often removed in the final active compound. However, its presence may influence the compound's properties, such as lipophilicity and membrane permeability. In some cases, a bulky N-substituent can be crucial for activity.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging the extensive knowledge base on related piperidine-containing molecules, researchers can rationally design and synthesize derivatives with tailored pharmacological profiles. The in vitro assays detailed in this guide provide a robust framework for evaluating their efficacy and elucidating their mechanisms of action.
Future research should focus on the systematic exploration of the chemical space around this scaffold. This includes the synthesis of a library of derivatives with diverse substitutions on the phenyl ring and varying stereochemistry, followed by their comprehensive in vitro profiling against a panel of relevant biological targets. Promising lead compounds can then be further optimized for potency, selectivity, and drug-like properties, paving the way for in vivo studies and potential clinical development.
References
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Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. MDPI. Available from: [Link]
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Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. National Institutes of Health. Available from: [Link]
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Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. Available from: [Link]
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Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. National Institutes of Health. Available from: [Link]
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Structure Activity Relationship of USP5 Allosteric Inhibitors. bioRxiv. Available from: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available from: [Link]
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Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway. ResearchGate. Available from: [Link]
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Discovery of the First Small-Molecule Opioid Pan Antagonist with Nanomolar Affinity at Mu, Delta, Kappa, and Nociceptin Opioid Receptors. ACS Chemical Neuroscience. Available from: [Link]
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Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. Available from: [Link]
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Synthesis and In Vitro Opioid Receptor Functional Antagonism of Methyl-Substituted Analogues of (3R)-7-Hydroxy-N-[(1S)-1-{[(3R,4R)-4-(3-hydroxyphenyl)-3,4-dimethyl-1-piperidinyl]methyl}-2-methylpropyl]-1,2,3,4. National Institutes of Health. Available from: [Link]
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The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. MDPI. Available from: [Link]
-
Conformation-activity study of 4-phenylpiperidine analgesics. National Institutes of Health. Available from: [Link]
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Available from: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
